molecular formula C22H26N4O3 B2688464 N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide CAS No. 1396712-58-5

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2688464
CAS No.: 1396712-58-5
M. Wt: 394.475
InChI Key: XTGUKEXPEKZMBI-UHFFFAOYSA-N
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Description

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an oxalamide group, and a phenylethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative by reacting isonicotinoyl chloride with piperidine under basic conditions.

    Oxalamide Formation: The piperidine derivative is then reacted with oxalyl chloride to form the oxalamide intermediate.

    Final Coupling: The final step involves coupling the oxalamide intermediate with 1-phenylethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the oxalamide group.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the oxalamide group could form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-benzoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
  • N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-cyclohexylethyl)oxalamide

Uniqueness

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is unique due to the presence of the isonicotinoyl group, which may confer specific binding properties and biological activities not seen in similar compounds.

Properties

IUPAC Name

N'-(1-phenylethyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-16(18-5-3-2-4-6-18)25-21(28)20(27)24-15-17-9-13-26(14-10-17)22(29)19-7-11-23-12-8-19/h2-8,11-12,16-17H,9-10,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGUKEXPEKZMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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